Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining a chromeno-pyrrol moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the pyridinyl and benzoate groups. Key steps may include:
Cyclization Reactions: Formation of the chromeno-pyrrol core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridinyl group via nucleophilic substitution.
Esterification: Formation of the benzoate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ilaprazole: A proton pump inhibitor with a similar pyridinyl structure.
Omeprazole: Another proton pump inhibitor with a benzimidazole core.
Rabeprazole: A compound with a similar mechanism of action but different substituents.
Uniqueness
Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of a chromeno-pyrrol core with a benzoate ester, which is not commonly found in other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H18N2O5 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H18N2O5/c1-14-11-12-26-19(13-14)27-21(15-7-9-16(10-8-15)25(30)31-2)20-22(28)17-5-3-4-6-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3 |
InChI Key |
QRFACCULVGLFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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